3,4-dichlorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate
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Overview
Description
(3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE is an organic compound that features both dichlorophenyl and nitrobenzenesulfonamido groups
Preparation Methods
The synthesis of (3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE typically involves multiple steps. One common route includes the nitration of a precursor compound, followed by sulfonation and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
(3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
3,4-Dichloromethylphenidate: A potent stimulant with serotonin-norepinephrine-dopamine reuptake inhibition properties.
N,N’-bis[(3,4-Dichlorophenyl)methyl]ethanediamide: Used in various chemical reactions and studies.
(3,4-DICHLOROPHENYL)METHYL 2-(4-NITROBENZENESULFONAMIDO)ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2N2O6S |
---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-[(4-nitrophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C15H12Cl2N2O6S/c16-13-6-1-10(7-14(13)17)9-25-15(20)8-18-26(23,24)12-4-2-11(3-5-12)19(21)22/h1-7,18H,8-9H2 |
InChI Key |
KLZIYBKLFZOOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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